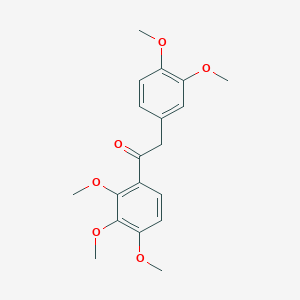
2-(Benzenesulfinyl)-6-(3-methoxyphenyl)hexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfinyl)-6-(3-methoxyphenyl)hexan-3-one is an organic compound characterized by the presence of a benzenesulfinyl group and a methoxyphenyl group attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfinyl)-6-(3-methoxyphenyl)hexan-3-one typically involves multi-step organic reactions. One common method includes the sulfoxidation of a benzenesulfinyl precursor followed by the introduction of the methoxyphenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfinyl)-6-(3-methoxyphenyl)hexan-3-one can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, room temperature or slightly elevated temperatures.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzenesulfinyl)-6-(3-methoxyphenyl)hexan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfinyl)-6-(3-methoxyphenyl)hexan-3-one involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Benzenesulfinyl)-6-phenylhexan-3-one: Lacks the methoxy group, which may result in different chemical and biological properties.
2-(Benzenesulfinyl)-6-(4-methoxyphenyl)hexan-3-one: Similar structure but with the methoxy group in a different position, potentially affecting its reactivity and interactions.
2-(Benzenesulfinyl)-6-(3-hydroxyphenyl)hexan-3-one: Contains a hydroxy group instead of a methoxy group, which can alter its chemical behavior and biological activity.
Uniqueness
2-(Benzenesulfinyl)-6-(3-methoxyphenyl)hexan-3-one is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological interactions. This compound’s distinct structure allows for targeted applications in various fields, making it a valuable subject of study.
Properties
CAS No. |
57816-06-5 |
|---|---|
Molecular Formula |
C19H22O3S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(benzenesulfinyl)-6-(3-methoxyphenyl)hexan-3-one |
InChI |
InChI=1S/C19H22O3S/c1-15(23(21)18-11-4-3-5-12-18)19(20)13-7-9-16-8-6-10-17(14-16)22-2/h3-6,8,10-12,14-15H,7,9,13H2,1-2H3 |
InChI Key |
JYSJDCBPMUSRDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CCCC1=CC(=CC=C1)OC)S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
![1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14614544.png)
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile](/img/structure/B14614548.png)

![3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14614558.png)
silane](/img/structure/B14614565.png)

![Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate](/img/structure/B14614570.png)






